6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one
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Overview
Description
6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group and a methylbenzyl group in this compound may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzamide and 4-methylbenzyl chloride.
Formation of Intermediate: The 2-aminobenzamide reacts with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: New quinazolinone derivatives with different substituents replacing the chloro group.
Scientific Research Applications
6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(3H)-one: Lacks the 4-methylbenzyl group, which may affect its biological activity.
3-(4-Methylbenzyl)quinazolin-4(3H)-one: Lacks the chloro group, which may influence its chemical reactivity.
Uniqueness
6-Chloro-3-(4-methylbenzyl)quinazolin-4(3H)-one is unique due to the presence of both the chloro and 4-methylbenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
302913-30-0 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
6-chloro-3-[(4-methylphenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-11-2-4-12(5-3-11)9-19-10-18-15-7-6-13(17)8-14(15)16(19)20/h2-8,10H,9H2,1H3 |
InChI Key |
CXRHMTNJWVIWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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